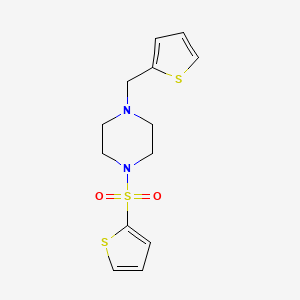![molecular formula C19H26N2O3S B4283810 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283810.png)
1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine, also known as MAFP, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MAFP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the metabolism of endocannabinoids.
Mécanisme D'action
1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine inhibits FAAH by binding to its active site and preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to produce various biochemical and physiological effects. Studies have demonstrated that 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine can reduce pain and inflammation, increase appetite, and improve mood in animal models. Additionally, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has some limitations in lab experiments. It has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine may have off-target effects on other enzymes and receptors, which can complicate data interpretation.
Orientations Futures
1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has significant potential for future research in various fields, including pain management, inflammation, and neurodegenerative diseases. Some possible future directions for 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine research include:
- Investigating the effects of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine on endocannabinoid signaling in different tissues and organs
- Developing more potent and selective FAAH inhibitors based on the structure of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine
- Studying the long-term effects of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine on physiological processes and disease progression
- Investigating the potential of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine as a therapeutic agent for various diseases, including chronic pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a valuable tool for studying the role of endocannabinoids in various physiological processes. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can produce various biochemical and physiological effects. While 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has some limitations in lab experiments, it has significant potential for future research in various fields.
Applications De Recherche Scientifique
1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. Endocannabinoids are signaling molecules that play a critical role in regulating pain, inflammation, appetite, and mood. FAAH is responsible for the breakdown of endocannabinoids, and its inhibition by 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine leads to increased levels of endocannabinoids in the body.
Propriétés
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-14-11-15(2)19(16(3)12-14)25(22,23)21-9-7-20(8-10-21)13-18-6-5-17(4)24-18/h5-6,11-12H,7-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHQEVXXZQGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4283730.png)
![N-(4-sec-butylphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283737.png)
![methyl 2-[({2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283745.png)
![4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4283747.png)
![ethyl 2-{[2-cyano-3-(3-nitrophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283754.png)
![ethyl 2-({2-cyano-3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283777.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283778.png)
![1-[(4-bromophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283793.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283817.png)

![1-acetyl-5-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)indoline](/img/structure/B4283839.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283847.png)
![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4283848.png)